![molecular formula C4H6N4OS B1296347 1-(4-oxo-5H-1,3-thiazol-2-yl)guanidine CAS No. 41812-62-8](/img/structure/B1296347.png)
1-(4-oxo-5H-1,3-thiazol-2-yl)guanidine
Overview
Description
“1-(4-oxo-5H-1,3-thiazol-2-yl)guanidine” is a chemical compound. It is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen in its ring structure . Thiazole derivatives have been found to have a wide range of biological activities .
Synthesis Analysis
The synthesis of thiazole derivatives has been reported in the literature. For example, one method involves the reaction of 1-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)thiourea with 2-oxo-N’-arylpropanehydrazonoyl chloride . Another method involves reacting thiazole derivatives with thiomalic acid in dioxane using ZnCl2 .
Chemical Reactions Analysis
Thiazole derivatives can undergo various chemical reactions due to the reactive positions in the aromatic ring. These reactions can include donor–acceptor, nucleophilic, and oxidation reactions . Specific chemical reactions involving “1-(4-oxo-5H-1,3-thiazol-2-yl)guanidine” are not provided in the search results.
Scientific Research Applications
Antimicrobial Applications
STK338388 has been studied for its potential as an antimicrobial agent. Thiazole derivatives are known to possess antimicrobial properties, and STK338388 could be effective against a range of bacteria and fungi. This application is particularly relevant in the development of new antibiotics and antifungal agents to combat resistant strains .
Anticancer Research
Research has indicated that thiazole derivatives can exhibit antitumor and cytotoxic activities. STK338388 may be involved in the synthesis of compounds that target specific cancer cell lines, offering a pathway for the development of novel anticancer drugs .
Neuroprotective Effects
STK338388 could have neuroprotective effects due to the thiazole ring’s ability to interact with various biological pathways. This application is significant in the study of neurodegenerative diseases and the development of treatments that protect neuronal health .
Anti-inflammatory and Analgesic Properties
The compound’s potential anti-inflammatory and analgesic effects make it a candidate for the development of new pain relief medications. Its mechanism could involve the modulation of inflammatory pathways, providing relief from chronic pain conditions .
Antiviral Research
STK338388 may contribute to antiviral research by forming the basis of compounds that can inhibit viral replication. This application is crucial in the ongoing fight against emerging viral infections and diseases .
Agricultural Chemicals
In agriculture, STK338388 could be used to develop new fungicides and pesticides. Its thiazole core may interact with specific enzymes or receptors in pests and fungi, leading to the development of more effective agricultural chemicals .
Biotechnology and Bioengineering
The compound’s versatile structure allows for its use in biotechnological applications, such as enzyme inhibitors or activators. It could play a role in modifying biochemical pathways for industrial processes .
Environmental Applications
STK338388 might be utilized in environmental science to develop biocides or chemical reaction accelerators. These applications are important for managing environmental pollutants and enhancing biodegradation processes .
Future Directions
Future research could focus on further exploring the biological activities of “1-(4-oxo-5H-1,3-thiazol-2-yl)guanidine” and related compounds. This could include investigating their potential as therapeutic agents for various pathological conditions . Additionally, further studies could aim to develop new synthetic methods for these compounds .
Mechanism of Action
Target of Action
It’s known that thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with various targets, leading to a range of biological effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Thiazole derivatives are known to interact with various biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially influence the bioavailability of STK338388.
Result of Action
Thiazole derivatives are known to have a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Factors such as ph, temperature, and the presence of other substances could potentially influence the action of thiazole derivatives .
properties
IUPAC Name |
2-(4-oxo-1,3-thiazol-2-yl)guanidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4OS/c5-3(6)8-4-7-2(9)1-10-4/h1H2,(H4,5,6,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHXUEDUFPLPHGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N=C(S1)N=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70303494 | |
Record name | STK338388 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70303494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-oxo-5H-1,3-thiazol-2-yl)guanidine | |
CAS RN |
41812-62-8 | |
Record name | NSC158570 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158570 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | STK338388 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70303494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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